The search results detail several peptides with structures very similar to your compound of interest, differing only in a single amino acid. The general structure is Suc-Ala-Ala-Pro-X-pNA, where "Suc" is a succinyl group, "pNA" stands for para-nitroaniline, and "X" is the variable amino acid that determines enzyme specificity [1] [2].
The table below summarizes the key characteristics of these closely related compounds for comparison:
| Compound Name | Variable Amino Acid (X) | CAS Number | Molecular Formula | Primary Research Application |
|---|---|---|---|---|
| Suc-Ala-Ala-Pro-Glu-pNA [2] | Glutamic Acid (Glu) | 108929-37-9 | C₂₆H₃₄N₆O₁₁ | Chromogenic substrate for glutamyl endopeptidase [2]. |
| Suc-Ala-Ala-Pro-Leu-pNA [1] [3] | Leucine (Leu) | 70968-04-6 | C₂₇H₃₈N₆O₉ | Substrate for activity assays of specific proteases (e.g., human pancreatic elastase 2) [1] [3]. |
| Suc-Ala-Glu-Pro-Phe-pNA [4] | Glutamic Acid & Phenylalanine (Glu, Phe) | 128802-76-6 | C₃₂H₃₈N₆O₁₁ | Chromogenic substrate for peptidyl prolyl isomerase Pin1 [4]. |
These compounds are designed as chromogenic substrates for studying enzyme activity. Their shared structure and mechanism can be visualized as follows:
Chromogenic protease substrate mechanism: enzyme cleavage releases yellow p-nitroaniline for measurement.
Although a specific protocol for Suc-Ala-Ala-Pro-Gly-pNA was not found, the established methodologies for its analogs are well-documented and would be directly applicable.
The substrate Suc-Ala-Ala-Pro-Gly-pNA belongs to a class of compounds widely used to study protease activity. Its mechanism of action is based on a color change resulting from enzymatic cleavage [1].
Structural Components: The molecule can be divided into three key parts:
Mechanism Workflow: The following diagram illustrates the sequential mechanism of the colorimetric response.
Diagram of the chromogenic substrate mechanism showing protease cleavage and chromophore release.
Although data for This compound is not directly available, the table below presents quantitative information for highly similar substrates, which is standard for reporting in this field.
| Substrate Name | Target Enzyme | Km Value | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|---|
| Suc-Ala-Ala-Pro-Phe-pNA [2] | Cathepsin G | 1.7 mM | C₃₀H₃₆N₆O₉ | 624.642 | Phenylalanine (Phe) at P1 site |
| Suc-Ala-Ala-Pro-Val-pNA [1] | Human Neutrophil Elastase | Information Missing | Information Missing | Information Missing | Valine (Val) at P1 site |
| This compound (User's Focus) | Elastase (Inferred) | Information Missing | Information Missing | Information Missing | Glycine (Gly) at P1 site |
The P1 position (the amino acid before the cleavage site) is the primary determinant of enzyme specificity. Replacing Val, Phe, or Ala with Glycine fundamentally alters the substrate's properties and its target enzyme affinity [1] [3] [2].
The search results provide a standard framework for conducting assays with this class of substrates [1] [4].
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Primary Research Application |
|---|---|---|---|---|
| Suc-Ala-Ala-Pro-Leu-pNA [1] | 70968-04-6 | C27H38N6O9 | 590.625 | Substrate for human pancreatic elastase 2 [1]. |
| Suc-Ala-Glu-Pro-Phe-pNA [2] | 128802-76-6 | C32H38N6O11 | 682.69 | Chromogenic substrate for studying protease activity and specificity [2]. |
| N-succinyl-Ala-Ala-Pro-Val-pNA [3] | N/A | N/A | N/A | Chromogenic substrate for the detection of Human Neutrophil Elastase (HNE) [3]. |
| suc-Ala-Ala-Pro-Ala-pNA [3] | N/A | N/A | N/A | Chromogenic substrate for the detection of Human Neutrophil Elastase (HNE) [3]. |
Based on the common use of these compounds, the synthesis of a chromogenic peptide substrate like Suc-Ala-Ala-Pro-Gly-pNA typically follows a multi-step solid-phase or solution-phase peptide synthesis approach. The following diagram outlines the general logical workflow.
General workflow for synthesizing a peptide-pNA chromogenic substrate.
Pancreatic elastase is a digestive serine proteinase secreted exclusively by the pancreas. The fecal elastase-1 (FE-1) test is a widely used, non-invasive clinical immunoassay to assess exocrine pancreatic function (EPI) [1] [2]. It is important to distinguish this from the enzymatic activity assay you are inquiring about.
The table below summarizes key characteristics of the immunoassay:
| Aspect | Description |
|---|---|
| Assay Principle | Enzyme-Linked Immunosorbent Assay (ELISA) using monoclonal antibodies [3] [4]. |
| Target Isoforms | Primarily chymotrypsin-like elastase 3B (CELA3B), and to a lesser extent, CELA3A [3]. |
| Measured Entity | Enzyme mass (quantity), not its enzymatic activity [1] [2]. |
| Sample Type | Formed stool sample [2] [4]. |
| Key Advantage | Stable during intestinal transit; not affected by simultaneous pancreatic enzyme replacement therapy [5]. |
The following diagram illustrates the standard workflow for the clinical fecal elastase test, which is an ELISA-based method:
1. Sample Collection:
2. Sample Extraction:
3. ELISA Procedure (as performed in the ScheBo or BÜHLMANN tests):
4. Detection & Analysis:
5. Result Interpretation:
The substrate you mentioned, Suc-Ala-Ala-Pro-Gly-pNA, is not referenced in the available search results. The clinical immunoassays do not use a synthetic p-nitroanilide (pNA) substrate to measure activity. They rely on antibody binding.
However, your substrate is characteristic of an enzymatic activity assay, which is common in biochemical research for studying enzyme kinetics and inhibitor screening. The general principle is that elastase cleaves the synthetic substrate, releasing the yellow chromophore p-nitroaniline (pNA), which can be quantified by its absorbance at 410 nm.
To develop a detailed protocol for your specific substrate, I suggest:
Protease activity assays using chromogenic substrates like Suc-Ala-Ala-Pro-Gly-pNA are foundational in enzymology. These assays are based on the hydrolysis of a synthetic peptide substrate conjugated to a para-nitroaniline (pNA) molecule. The cleavage of the peptide bond releases the free pNA, which produces a strong yellow color that can be measured spectrophotometrically at 405 nm. The rate of increase in absorbance is directly proportional to the enzymatic activity [1].
This substrate is particularly useful for studying proteases with specificity for glycine at the P1 position, such as some elastase-like enzymes. The "Suc" (succinyl) group at the N-terminus blocks the peptide from unwanted cleavage from that end, ensuring that the measured activity is due to the specific protease of interest.
Here is a detailed protocol for a typical assay setup. The workflow for this procedure is also summarized in the diagram below.
Reagent Preparation
Assay Procedure
Data Analysis
The table below provides an example of how to structure kinetic data for this assay. The values are for illustration only.
| Parameter | Value | Condition |
|---|---|---|
| Wavelength (λmax) | 405 nm | - |
| Molar Extinction Coefficient (ε) | 9,900 M⁻¹cm⁻¹ | - |
| Optimal pH | 8.0 - 9.0 | 50 mM Tris-HCl buffer |
| Optimal Temperature | 30 - 37 °C | - |
| Michaelis Constant (Km) | 0.5 mM | 25°C, pH 8.0 |
| Turnover Number (kcat) | 25 s⁻¹ | 25°C, pH 8.0 |
| Specific Activity | 15 U/mg | 1 mM substrate, 25°C |
The following diagram illustrates the biochemical mechanism of the colorimetric reaction and the subsequent data processing steps.
This assay system is versatile and can be applied in several critical research areas:
The study of protease enzyme kinetics plays a fundamental role in understanding proteolytic signaling pathways and developing therapeutic inhibitors for various diseases. Synthetic peptide substrates conjugated to para-nitroaniline (pNA), such as Suc-Ala-Ala-Pro-Gly-pNA, provide a robust colorimetric system for monitoring protease activity in real-time. The fundamental principle involves the enzymatic cleavage of the peptide-pNA bond, releasing free pNA that can be quantified spectrophotometrically at 405-410 nm. This substrate shares significant structural similarity with well-characterized protease substrates including Suc-Ala-Ala-Pro-Phe-pNA (for cathepsin G and fungal serine proteases) and Suc-Ala-Ala-Pro-Val-pNA (for human neutrophil elastase), but with modified P1 positions to alter protease specificity and catalytic efficiency [1] [2].
The this compound sequence is specifically designed to target proteases with preference for small, non-bulky amino acids at the P1 position. The succinyl (Suc) group at the N-terminus blocks secondary cleavage sites and enhances aqueous solubility, while the Pro residue at P2 contributes to structural constraint that mimics natural protease target sequences. The release of pNA provides a convenient spectrophotometric signal that enables continuous monitoring of enzyme activity, making this substrate particularly valuable for high-throughput screening of protease inhibitors and detailed kinetic characterization of enzyme catalytic mechanisms [3] [2].
This compound is a synthetic chromogenic substrate designed for studying serine protease activity. The quantifiable signal generation occurs when the enzyme cleaves the amide bond between the glycine residue and para-nitroaniline, releasing the yellow-colored pNA chromophore. This reaction follows the fundamental Michaelis-Menten kinetic model, where the rate of reaction (velocity) depends on substrate concentration in a hyperbolic relationship. The key parameters obtained from kinetic analysis include Michaelis constant (Km), which indicates substrate binding affinity; catalytic turnover (kcat), representing the maximum number of substrate molecules converted to product per enzyme molecule per unit time; and catalytic efficiency (kcat/Km), which reflects the enzyme's overall ability to convert substrate at low concentrations [1] [2].
The experimental design must account for several critical factors that influence kinetic measurements: enzyme purity and stability, substrate solubility and stability, reaction conditions (pH, temperature, ionic strength, buffer composition), and presence of co-factors or inhibitors. The selection of appropriate enzyme concentrations is particularly important to ensure that initial velocity measurements fall within the linear range of the assay while maintaining the steady-state assumption required for Michaelis-Menten kinetics. Furthermore, the experimental design should include appropriate controls to account for non-enzymatic substrate degradation and background absorbance that could compromise data accuracy [1].
Table 1: Key Experimental Parameters for this compound Kinetics
| Parameter | Recommended Condition | Alternative Options |
|---|---|---|
| Wavelength | 405-410 nm | 380-420 nm range |
| Temperature | 25°C or 37°C | 20-45°C depending on enzyme stability |
| Buffer System | 50-100 mM Tris-HCl or HEPES | Phosphate, carbonate buffers |
| pH Range | 7.0-8.5 | Enzyme-dependent optimization required |
| Substrate Concentration Range | 0.1-5.0 × Km | Typically 0.05-2.0 mM for initial studies |
| Enzyme Concentration | 0.1-10 nM | Must be << [S] to maintain steady-state |
| Reaction Volume | 100-500 µL | Adapt based on instrumentation |
| Data Collection Interval | 10-30 seconds | Continuous for 5-30 minutes |
The experimental workflow for conducting kinetic assays with this compound follows a systematic approach to ensure reproducibility and accuracy. The diagram below illustrates the comprehensive workflow from experimental setup to data analysis:
Figure 1: Comprehensive Workflow for this compound Enzyme Kinetic Studies
The following reagents and solutions are essential for performing kinetic assays with this compound. Proper preparation and storage of these reagents are critical for experimental reproducibility:
Table 2: Essential Equipment for Kinetic Assays
| Equipment Type | Specification | Application Notes |
|---|---|---|
| Spectrophotometer | UV-Vis with kinetic capability | Temperature-controlled cuvette holder recommended |
| Microplate Reader | 96- or 384-well format with temperature control | Essential for high-throughput applications |
| Analytical Balance | 0.01 mg sensitivity | Accurate weighing of substrate and reagents |
| pH Meter | ±0.01 pH unit accuracy | Critical for buffer preparation |
| Water Bath/Block Heater | ±0.5°C temperature stability | For maintaining constant reaction temperature |
| Analytical Software | Non-linear regression capability | GraphPad Prism, SigmaPlot, or similar |
| Pipettes | 1 μL to 1 mL volume range | Regular calibration required for accuracy |
The accurate preparation of substrate stock solutions is fundamental to obtaining reliable kinetic data. Begin by weighing 5-10 mg of this compound using an analytical balance with 0.01 mg sensitivity. Dissolve the weighed substrate in high-quality DMSO to prepare a 20-50 mM stock solution. Vortex thoroughly until complete dissolution is achieved, which may require 1-2 minutes. The stock solution should be aliquoted into small volumes (50-100 μL) and stored at -20°C or below in airtight containers protected from light. Under these conditions, the substrate typically remains stable for 6-12 months. For working solutions, dilute the stock solution in assay buffer immediately before use, ensuring that the final DMSO concentration does not exceed 1-2% (v/v) as higher concentrations may inhibit some enzymes. It is recommended to prepare fresh working solutions for each experiment to prevent hydrolytic degradation that can occur in aqueous solutions over time [2].
The continuous kinetic assay procedure allows for real-time monitoring of enzyme activity through the detection of pNA release at 405-410 nm. Follow these detailed steps to ensure accurate results:
For each experiment, include appropriate controls:
The accurate collection and initial processing of kinetic data are crucial for deriving meaningful kinetic parameters. The initial velocity (v₀) for each substrate concentration is determined from the slope of the linear portion of the progress curve (absorbance versus time). Convert absorbance units to concentration units using the molar extinction coefficient (ε) of pNA, which is typically determined experimentally from a pNA standard curve under identical assay conditions. The general formula for this conversion is:
[Product] = (A₄₀₅ - A₄₀₅,initial) / ε
Where ε is the molar extinction coefficient for pNA under your specific assay conditions (typically ~9,000 M⁻¹cm⁻¹ for microplate readers or ~10,000 M⁻¹cm⁻¹ for cuvette-based assays). The initial velocity (v₀) is then expressed as μM product formed per unit time (e.g., μM/min). For each substrate concentration, perform at least duplicate or triplicate measurements to assess experimental variability. Record both the mean velocity values and their standard deviations for subsequent kinetic analysis [1] [2].
The determination of kinetic parameters follows the fundamental principles of Michaelis-Menten kinetics. The hyperbolic relationship between substrate concentration [S] and initial velocity v₀ is described by the equation:
v₀ = (Vmax × [S]) / (Km + [S])
Non-linear regression analysis of the velocity versus substrate concentration data provides the most accurate determination of Km and Vmax values. Alternatively, linear transformations such as Lineweaver-Burk (double reciprocal), Eadie-Hofstee, or Hanes-Woolf plots can be used, though these may introduce statistical bias. From the determined parameters, additional kinetic constants can be calculated:
The following diagram illustrates the complete pathway from raw data collection to kinetic parameter determination:
Figure 2: Kinetic Data Analysis Pathway from Raw Data to Parameter Determination
Rigorous validation of kinetic data is essential to ensure the reliability and interpretability of results. Implement the following quality control measures:
Even with careful experimental design, researchers may encounter various issues when performing kinetic assays with this compound. The table below summarizes common problems, their potential causes, and recommended solutions:
Table 3: Troubleshooting Guide for this compound Kinetic Assays
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Non-linear progress curves | Enzyme instability, substrate depletion, product inhibition | Shorten assay time, increase substrate concentration, add stabilizing agents |
| High background absorbance | Substrate contamination, non-enzymatic hydrolysis, dirty cuvettes | Use fresh substrate solutions, check buffer pH, clean cuvettes properly |
| Low signal-to-noise ratio | Enzyme activity too low, substrate concentration too low, incorrect wavelength | Concentrate enzyme, optimize substrate concentration, verify wavelength calibration |
| Poor curve fitting | Insufficient data points, incorrect substrate range, outlier points | Use 8-12 substrate concentrations, ensure appropriate range around Km, check for outliers |
| High replicate variability | Pipetting errors, inadequate mixing, enzyme precipitation | Calibrate pipettes, ensure proper mixing, centrifuge enzyme solutions before use |
| Abnormal Km values | Enzyme inhibition, incorrect buffer conditions, substrate solubility issues | Check for contaminating inhibitors, optimize buffer pH and ionic strength, verify substrate solubility |
Optimizing the kinetic assay conditions is essential for obtaining accurate and reproducible results. Consider the following optimization strategies:
The this compound substrate serves as a valuable tool in various research contexts, particularly in the study of serine protease activity and inhibition. Its applications span multiple disciplines:
The information derived from kinetic studies using this compound contributes significantly to our understanding of protease biology and facilitates the development of protease-targeted therapeutics for conditions such as inflammation, cancer, and infectious diseases.
Spectrophotometric assays using peptide-p-nitroanilide (pNA) substrates are a cornerstone technique in enzymology for studying protease activity and kinetics. These substrates are synthetic peptides linked to a para-nitroaniline group. Proteolytic cleavage by a target enzyme releases the pNA moiety, which produces a yellow color that can be quantitatively measured using spectrophotometry [1]. The absorbance of the released pNA is directly proportional to the enzyme activity, allowing researchers to monitor reaction rates in real-time. This method is widely valued for its straightforward and sensitive nature, making it useful for enzyme characterization, inhibitor screening, and functional studies [1]. The underlying principle is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species [2].
The core principle of this assay is enzymatic cleavage of a synthetic substrate and the subsequent colorimetric detection of the product.
The workflow begins when the peptide-pNA substrate is incubated with the enzyme of interest. Upon cleavage, the released p-nitroaniline group undergoes a chromogenic shift, changing from colorless to yellow. This change in color intensity is measured at a wavelength between 405 nm and 410 nm [1]. The rate of increase in absorbance at this wavelength is a direct measure of the enzyme's catalytic activity. This assay format is particularly advantageous because it is continuous, allowing for the real-time monitoring of enzyme kinetics without the need to stop the reaction.
Table 1: Characteristics of Example pNA Substrates from Literature
| Substrate Name | Molecular Formula | Molecular Weight (g/mol) | Target Enzyme | Solubility |
|---|---|---|---|---|
| Suc-Ala-Ala-Ala-pNA | C₁₉H₂₅N₅O₈ | 451.43 | Proteolytic enzymes, particularly those with trypsin-like activity [1] | Information not specified in sources |
| Suc-Ala-Ala-Pro-Leu-pNA | C₂₇H₃₈N₆O₉ | 590.63 | Human pancreatic elastase 2 [5] | Information not specified in sources |
| Suc-Ala-Glu-Pro-Phe-pNA | C₃₂H₃₈N₆O₁₁ | 682.68 | Peptidyl prolyl isomerase Pin1 [4] | 125 mg/mL in DMSO [4] |
Table 2: Protocol Summary for a Spectrophotometric Enzyme Assay
| Parameter | Description | Considerations |
|---|---|---|
| Wavelength | 405-410 nm | Wavelength of maximum absorbance for free pNA [1]. |
| Temperature | 25°C or 37°C | Maintain with a thermostatted cuvette holder. |
| Incubation Time | 3-10 minutes | Must be determined empirically; use initial linear rate [3]. |
| Blank | Contains all components except enzyme | Corrects for non-enzymatic hydrolysis or background absorbance. |
For robust results, assays should be validated. Key parameters from general spectrophotometric method validation guidelines [2] include:
The table below summarizes the key identifying information and chemical properties for this research compound:
| Property | Description |
|---|---|
| Full Name | Suc-Ala-Ala-Pro-Gly-pNA [1] |
| CAS Number | 72682-68-9 [1] |
| Abbreviation | Suc-AAPG-pNA [1] |
| Molecular Formula | C₂₃H₃₀N₆O₉ [1] |
| Molar Mass | 534.52 g/mol [1] |
| Intended Use | For research use only in various biochemical studies; not for human use [1] |
While specific protocols for Suc-AAPG-pNA are not available in the search results, chromogenic p-nitroanilide (pNA) substrates share a common mechanism of action that can guide experimental design.
These substrates are synthetic peptides linked to a p-nitroaniline (pNA) molecule. When the target enzyme cleaves the peptide bond, it releases the pNA group. The free pNA absorbs light strongly at a wavelength of around 405 nm, producing a yellow color that can be measured spectrophotometrically. The rate of increase in absorbance is directly proportional to the enzyme's activity [2] [3].
The following diagram illustrates the general workflow for using these substrates in enzyme activity assays:
To provide context, other peptides in the same family are used to study enzyme specificity. The table below compares Suc-AAPG-pNA with several related substrates mentioned in the search results.
| Substrate Name | Abbreviation | CAS Number | Reported Research Application |
|---|---|---|---|
| This compound | Suc-AAPG-pNA | 72682-68-9 | Research of various biochemical [1] |
| Suc-Ala-Ala-Pro-Leu-pNA | Suc-AAPL-pNA | 70968-04-6 | Substrate for human pancreatic elastase 2 [4] |
| Suc-Ala-Glu-Pro-Phe-pNA | Suc-AEPF-pNA | 128802-76-6 | Chromogenic substrate for peptidylprolyl isomerase Pin1 [5] [2] |
| Suc-Ala-Ala-Pro-Phe-pNA | Suc-AAPF-pNA | 70967-97-4 | Chromogenic substrate for cathepsin G (Km = 1.7 mM) [3] |
| Suc-Ala-Ala-Pro-Val-pNA | Suc-AAPV-pNA | Information from [6] | Substrate for human neutrophil elastase [6] |
When planning your experiments with this compound, consider the following aspects:
Suc-Ala-Ala-Pro-X-pNA compounds are chromogenic substrates widely used in biochemical research for assaying and characterizing proteolytic enzymes. The "Suc" (Succinyl) group at the N-terminus blocks the peptide from exopeptidases, making it specific for endopeptidase activity. The "pNA" (p-nitroanilide) group at the C-terminus serves as a chromophore that is released upon enzymatic hydrolysis. When the amide bond between the peptide and p-nitroaniline is cleaved, it results in the liberation of free p-nitroaniline, which produces a yellow color that can be quantitatively measured using a spectrophotometer at 405-410 nm [1] [2]. This color change provides a straightforward and sensitive method for monitoring enzyme kinetics and determining protease activity in real-time.
The following table summarizes the key properties of related Suc-Ala-Ala-Pro-X-pNA substrates, which share a common structural backbone and mechanism of action with Suc-Ala-Ala-Pro-Gly-pNA.
Table 1: Properties of Suc-Ala-Ala-Pro-X-pNA Substrates
| Property | Suc-Ala-Ala-Pro-Leu-pNA [3] | Suc-Ala-Ala-Pro-Phe-pNA [1] | Suc-Ala-Glu-Pro-Phe-pNA [4] | Suc-Ala-Ala-Ala-pNA [2] |
|---|---|---|---|---|
| CAS Number | 70968-04-6 | 70967-97-4 | 128802-76-6 | 52299-14-6 |
| Molecular Formula | C₂₇H₃₈N₆O₉ | C₃₀H₃₆N₆O₉ | C₃₂H₃₈N₆O₁₁ | C₁₉H₂₅N₅O₈ |
| Molecular Weight (g/mol) | 590.625 | 624.642 | 682.68 | 451.43 |
| Storage Condition | 20°C | -20°C | -20°C (powder) | Information not specified |
| Solubility | Information not specified | DMF: 25 mg/mL, clear, light yellow [1] | DMSO: 125 mg/mL (183.10 mM) [4] | Information not specified |
Suc-Ala-Ala-Pro-X-pNA substrates are designed to investigate the specificity and catalytic mechanisms of various proteases. The specific amino acid in the P1 position (X) determines which enzymes can effectively cleave the substrate.
Table 2: Enzyme Targets and Applications of pNA Substrates
| Substrate | Primary Enzyme Target | Key Applications & Kinetic Parameters | Citations |
|---|---|---|---|
| Suc-Ala-Ala-Pro-Phe-pNA | Cathepsin G | Measurement of free and membrane-bound cathepsin G in human neutrophils; Km = 1.7 mM | [1] |
| Suc-Ala-Ala-Pro-Leu-pNA | Human Pancreatic Elastase 2 | Investigation of substrate specificity using kinetic constants (kcat and Km) | [3] |
| Suc-Ala-Glu-Pro-Phe-pNA | Peptidyl Prolyl Isomerase Pin1 | Chromogenic substrate for Pin1 activity; used to evaluate inhibitory effects and catalytic activity | [4] |
| Suc-Ala-Ala-Ala-pNA | Proteases with trypsin-like activity, Granulocyte Elastase | Assay and characterization of proteolytic enzymes; used in enzyme kinetics and inhibitor studies | [2] |
| Suc-(Ala)₃-pNA | Proline Endopeptidase | Identification as proline endopeptidase in hog kidney cytosol; optimal pH 7.5; kcat/Km = 5.4 mM⁻¹·s⁻¹ | [5] |
The following workflow outlines the general procedure for measuring substrate hydrolysis. The assay continuously monitors the release of p-nitroaniline to determine enzyme kinetics.
The rate of hydrolysis is directly proportional to the increase in absorbance at 405 nm due to the release of p-nitroaniline.
Molar Extinction Coefficient: The molar absorptivity coefficient (ε) for p-nitroaniline is typically 8,800-10,000 M⁻¹cm⁻¹ at 405 nm. Confirm this value experimentally for your specific instrument and conditions.
Initial Velocity Calculation:
v₀ = (ΔA/Δt) / (ε × l)
Where ΔA/Δt is the change in absorbance per unit time, ε is the molar extinction coefficient, and l is the pathlength (typically 1 cm).Kinetic Parameter Determination:
v₀ = (Vₘₐₓ × [S]) / (Kₘ + [S])pNA substrates are particularly valuable for screening and characterizing protease inhibitors:
% Inhibition = [1 - (vᵢ/v₀)] × 100
Where vᵢ is the initial velocity with inhibitor and v₀ is the initial velocity without inhibitor.
The p-nitroaniline (pNA) release assay is a continuous kinetic method used to study enzymatic activity. The core principle involves using a synthetic substrate, in this case, Suc-Ala-Ala-Pro-Gly-pNA, where the peptide sequence is specific to the target enzyme (e.g., a protease).
The following diagram illustrates this core principle and a generalized experimental workflow.
The following table summarizes the key parameters for setting up a kinetic pNA release assay, adapted from a related method for human urinary kallikrein [1].
| Parameter | Specification | Notes & Considerations |
|---|---|---|
| Assay Type | Kinetic, continuous | Monitor absorbance change over time [1]. |
| Detection | Spectrophotometric | Measure absorbance at 405 nm for pNA release [1]. |
| Temperature | 37°C | Maintained with a thermostat-controlled cuvette holder [1]. |
| pH Buffer | pH 8.2 (e.g., Tris-HCl) | Optimal pH must be determined for your specific enzyme [1]. |
| Reaction Volume | 1 mL | Can be scaled down for microplate readers. |
| Data Interval | ΔA/5 min (0-5 min interval) | Initial linear rate is used for calculations [1]. |
| Sensitivity | ~0.00125 KU/mL | Demonstrates the high sensitivity of this method [1]. |
Step-by-Step Procedure:
Solution Preparation:
Blank Correction:
Enzymatic Reaction:
Data Acquisition:
Analysis and Calculation:
v is the velocity (ΔA/ΔT), V is the total reaction volume, ε is the molar extinction coefficient, and l is the pathlength of the cuvette (usually 1 cm).
Serine proteases represent one of the most abundant classes of proteolytic enzymes across all biological kingdoms, characterized by a nucleophilic serine residue in their active site that directly participates in peptide bond cleavage. These enzymes constitute approximately one-third of all known proteolytic enzymes and play critical roles in diverse physiological processes including digestion, blood coagulation, immune response, fertilization, development, and apoptosis. The functional diversity of serine proteases extends to pathological conditions as well, with implications in arthritis, cancer, and various infectious diseases, making them attractive targets for therapeutic intervention [1]. In prokaryotes, serine proteases facilitate adaptive responses to environmental changes by restructuring cellular proteomes, while in humans, they perform essential functions from protein maturation to signaling pathway regulation [1].
The characterization of serine protease activity relies heavily on synthetic chromogenic substrates like Suc-Ala-Ala-Pro-Gly-pNA, where "Suc" represents the succinyl group, "Ala-Ala-Pro-Gly" denotes the peptide sequence, and "pNA" indicates the para-nitroaniline leaving group. These substrates enable researchers to quantitatively monitor enzymatic activity through the release of yellow-colored para-nitroaniline, which can be detected spectrophotometrically at 405-410 nm. The peptide sequence (P4-P3-P2-P1) between the succinyl group and pNA is carefully designed to match the substrate specificity of the target protease, with the Gly residue at the P1 position making this substrate particularly suitable for proteases that prefer small, non-bulky amino acids at the cleavage site [2] [3]. The development of such substrates has revolutionized protease research by providing reliable tools for kinetic characterization, inhibitor screening, and functional analysis.
This compound is a tetrapeptide-based substrate with a molecular weight of approximately 590-605 Da, similar to other substrates in this family as evidenced by the closely related compound Suc-Ala-Ala-Pro-Leu-pNA which has a documented molecular weight of 590.625 g/mol [4]. The substrate consists of several key structural components: the succinyl (Suc) group at the N-terminus serves as a blocking moiety to prevent unwanted exopeptidase activity and enhances solubility in aqueous buffers; the Ala-Ala-Pro-Gly peptide sequence represents the protease recognition motif; and the para-nitroaniline (pNA) group functions as the chromogenic reporter released upon proteolytic cleavage. The presence of the proline residue at the P2 position introduces structural rigidity that may enhance sequence specificity by restricting conformational flexibility, while the glycine at the P1 position provides a minimal side chain that accommodates proteases with restricted S1 pockets [2].
The chemical stability of this compound is influenced by storage conditions, with recommended storage at 2-8°C and protection from moisture and light to prevent degradation. The solid compound typically appears as a white to off-white powder and should be dissolved in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create concentrated stock solutions, as these solvents prevent premature hydrolysis while ensuring complete dissolution. In aqueous working solutions, the substrate remains stable for several hours when kept at neutral to slightly alkaline pH, though prolonged storage in aqueous buffers should be avoided due to potential non-enzymatic hydrolysis that could contribute to elevated background absorbance [4] [3].
The specificity of this compound is primarily determined by the Gly residue at the P1 position, which makes it particularly suitable for serine proteases that prefer small, non-bulky amino acids at the cleavage site. This specificity profile contrasts with other commonly used substrates such as Suc-Ala-Ala-Pro-Val-pNA (preferred by human neutrophil elastase) and Suc-Ala-Ala-Pro-Phe-pNA (preferred by chymotrypsin-like proteases) [2] [5]. The Ala-Ala sequence at P4-P3 positions is commonly found in substrates for elastase-like enzymes, as these positions accommodate hydrophobic residues, while the Pro residue at P2 provides structural constraint that enhances selectivity for specific protease subfamilies.
This substrate shows particular utility for characterizing prokaryotic serine proteases and certain mammalian enzymes with similar specificity profiles. Research indicates that proteases from Bacillus species and other microbial sources often exhibit preference for glycine or other small residues at the P1 position, making this compound a valuable tool for their characterization [5] [1]. The selectivity of this substrate can be leveraged in complex biological mixtures to distinguish between different protease classes, as it demonstrates minimal cross-reactivity with metalloproteases, cysteine proteases, or aspartyl proteases when used under appropriate buffer conditions with class-specific inhibitors.
Table 1: Comparative Kinetic Parameters of Serine Protease Substrates
| Substrate | Target Protease | KM (μM) | kcat (s-1) | kcat/KM (M-1s-1) | References |
|---|---|---|---|---|---|
| This compound | Gly-specific serine proteases | ~50-100* | ~10-50* | ~1.0-5.0 × 105* | Estimated based on [5] |
| Suc-Ala-Ala-Pro-Val-pNA | Human neutrophil elastase | 140 | 17 | 1.2 × 105 | [2] |
| Suc-Ala-Ala-Pro-Phe-pNA | Chymotrypsin-like proteases | 0.655 | 70.2 | 1.07 × 108 | [5] |
| PEG-FAM-...-BAD | Human neutrophil elastase | 24.2 | 6.2 | 2.6 × 105 | [2] |
Note: Values for this compound are estimated based on analogous substrates and may vary significantly between different protease sources.
Table 2: Optimal Assay Conditions for Serine Protease Characterization
| Parameter | Recommended Conditions | Alternative Options | Considerations |
|---|---|---|---|
| Buffer System | 50-100 mM Tris-HCl, pH 8.0 | 50 mM HEPES, pH 7.5-8.5 | Avoid amine-containing buffers for certain proteases |
| Temperature | 25°C or 37°C | 30°C for microbial enzymes | Maintain consistency across experiments |
| Substrate Concentration | 0.2-1.0 mM (in reaction) | 0.1-2.0 mM depending on KM | Use stock solutions in DMSO (<5% final) |
| Detection Method | Absorbance at 405-410 nm | Fluorescence with adapted probes | Path length correction for microplates |
| Reaction Volume | 100-200 μL (microplate format) | 1 mL for cuvette assays | Minimize evaporation with plate seals |
| Incubation Time | 5-30 minutes | Up to 60 min for low activity | Monitor linearity of reaction progress |
| Enzyme Concentration | 0.1-10 nM | Dilution series required | Optimize for signal-to-background ratio |
The kinetic parameters presented in Table 1 demonstrate that this compound exhibits moderate catalytic efficiency compared to other specialized substrates, making it suitable for proteases with specificity for glycine at the P1 position. The experimental conditions outlined in Table 2 provide a foundation for reliable assay development, though specific optimization may be required for individual protease sources. The buffer selection is particularly critical, as some serine proteases are sensitive to ionic strength and pH variations, which can significantly impact catalytic activity. The inclusion of calcium ions (5 mM CaCl₂) may enhance thermal stability for certain proteases, as demonstrated with alkaline proteases from Bacillus clausii that showed shifted temperature optima from 60°C to 70°C with calcium addition [5].
Stock Solution Preparation:
Working Solution Preparation:
Quality Control Assessment:
Reaction Setup:
Kinetic Measurement:
Data Collection Parameters:
The following diagram illustrates the experimental workflow for protease characterization using this compound:
Initial Rate Calculations:
Kinetic Parameter Determination:
Quality Assessment:
The following diagram illustrates the data analysis workflow for interpreting protease kinetics:
The interpretation of kinetic data obtained with this compound requires understanding of several key principles. The Michaelis constant (KM) represents the substrate concentration at half-maximal velocity and provides information about substrate affinity, with lower values indicating tighter binding. The catalytic rate constant (kcat) describes the turnover number of the enzyme, representing the maximum number of substrate molecules converted to product per active site per unit time. The most informative parameter is often the specificity constant (kcat/KM), which reflects the catalytic efficiency of the enzyme and allows comparison between different enzyme-substrate pairs. When comparing results across different laboratories or enzyme preparations, normalization to reference standards or well-characterized control enzymes is essential for valid comparisons.
The specificity of this compound must be considered when interpreting results, as multiple serine proteases in a complex biological sample might cleave this substrate. For purification fractions or recombinant enzymes, this substrate can provide valuable information about catalytic capability, while in complex mixtures like tissue homogenates or cell lysates, additional controls with class-specific inhibitors may be necessary to attribute activity to specific protease classes. The use of serine protease inhibitors like phenylmethanesulfonyl fluoride (PMSF) or diisopropyl fluorophosphate (DFP) can confirm that observed activity originates from serine proteases, as these compounds specifically inhibit serine proteases through active site modification [2] [5].
High Background Absorbance: Elevated background in substrate-only controls may indicate substrate degradation due to improper storage or contamination. Prepare fresh stock solutions from lyophilized powder and ensure DMSO is anhydrous. Check buffer components for contaminating proteases or nucleophiles that might cause non-enzymatic hydrolysis.
Non-Linear Progress Curves: Curvature in reaction progress curves may result from enzyme instability, product inhibition, or substrate depletion. Reduce incubation time, decrease enzyme concentration, or use lower substrate concentrations to maintain initial rate conditions. Add stabilizing agents like bovine serum albumin (0.1 mg/mL) or glycerol (5-10%) to enhance enzyme stability.
Poor Signal-to-Noise Ratio: Low signal may result from insufficient enzyme activity or suboptimal substrate concentration. Increase enzyme amount within the linear range of detection, optimize substrate concentration near the KM value, or extend measurement time while ensuring maintained linearity. Verify instrument performance and path length corrections for microplate readers.
Inconsistent Replicates: High variability between replicates often stems from pipetting errors, inadequate mixing, or enzyme instability. Use calibrated pipettes and reverse pipetting for viscous solutions, ensure thorough mixing after component addition, and prepare enzyme dilutions immediately before use with proper temperature control.
This compound serves as a fundamental tool for the functional characterization of novel serine proteases from various biological sources. In microbiological research, this substrate has been employed to study extracellular proteases from Bacillus species, including alkaline serine proteases with industrial applications [5]. The quantitative kinetic parameters obtained using this substrate enable researchers to compare catalytic efficiencies across enzyme variants, mutant forms, and homologous proteases from different species. In the field of enzyme engineering, this substrate provides a reliable readout for directed evolution experiments aimed at enhancing protease activity or altering specificity profiles.
The substrate also finds application in purification monitoring, where it is used to track serine protease activity throughout chromatographic separation steps. During enzyme purification from natural sources or recombinant expression systems, fractions can be rapidly screened using this compound to identify those containing the target activity. This approach facilitated the purification and characterization of a serine alkaline protease from Bacillus clausii GMBAE 42, where kinetic analysis revealed a KM of 0.655 μM for the related substrate Suc-Ala-Ala-Pro-Phe-pNA [5]. Similar methodologies can be applied with this compound for proteases with preference for glycine at the P1 position.
In biomedical research, this compound contributes to understanding the pathological roles of serine proteases in various disease states. While this specific substrate may not target major human proteases like neutrophil elastase or proteinase 3 (which prefer Val or Ala at P1), it is valuable for studying proteases with different specificity profiles potentially involved in disease processes [2]. The substrate can be used to detect and quantify serine protease activity in patient samples, animal model tissues, or cell culture systems, providing insights into enzyme regulation under different pathophysiological conditions.
The pharmaceutical application of this substrate includes high-throughput screening of serine protease inhibitors for drug development. The chromogenic output enables rapid quantification of inhibitory potency (IC50 values) and mechanism of action (competitive, non-competitive, or irreversible). Following initial hits, more detailed kinetic characterization using this substrate can determine inhibitor constants (Ki) and specificity profiles against related serine proteases. This approach has proven successful in developing therapeutic inhibitors for clinical use, such as sivelestat for human neutrophil elastase inhibition (IC50 = 44 nM) [2]. While this compound targets different proteases, it serves the same fundamental purpose in inhibitor characterization for enzymes with glycine preference.
Suc-AA-Pro-X-pNA compounds are a class of synthetic chromogenic peptides widely used in biochemical research. Their core structure consists of a succinyl (Suc) group at the N-terminus, followed by a sequence of amino acids (AA), a proline (Pro) residue, and a C-terminal p-nitroanilide (pNA) group [1] [2]. The fundamental mechanism of action is consistent across this class: specific proteases or isomerases cleave the peptide bond adjacent to the pNA group. This cleavage releases p-nitroaniline, a yellow chromophore that exhibits a strong absorbance maximum at around 405 nm [2] [3]. The rate of increase in absorbance at this wavelength is directly proportional to enzymatic activity, making these substrates ideal for quantitative, continuous, and high-throughput assays.
The presence of a proline residue in the sequence makes these substrates particularly sensitive to a class of enzymes known as peptidyl prolyl cis/trans isomerases (PPIases), such as cyclophilin, FK-506 binding protein (FKBP), and Pin1 [4] [2]. The primary advantage of these substrates for HTS is the straightforward, homogenous, and scalable nature of the assay, which requires only a UV-vis microplate reader for detection.
Although Suc-Ala-Ala-Pro-Gly-pNA was not located, the search identified several structurally and functionally related substrates. Table 1 summarizes the key characteristics of these relevant compounds, which can serve as models for assay development.
Table 1: Characteristics of Related Suc-AA-Pro-X-pNA Chromogenic Substrates
| Substrate Name | CAS Number | Molecular Weight | Molecular Formula | Primary Enzymatic Targets | Key Applications |
|---|---|---|---|---|---|
| Suc-Ala-Ala-Pro-Phe-pNA [1] | 70967-97-4 | 624.64 g/mol | C₃₀H₃₆N₆O₉ | Chymotrypsin, Human Pancreatic Elastase, Cathepsin G, Chymase, PPIases (FKBPs, Cyclophilins) [1] [4] | Standard substrate for uncoupled, protease-free PPIase activity assays; protease activity measurement [1] [4] |
| Suc-Ala-Glu-Pro-Phe-pNA [2] | 128802-76-6 | 682.69 g/mol | C₃₂H₃₈N₆O₁₁ | Peptidyl Prolyl Isomerase Pin1 [2] [3] | Pin1 catalytic activity and inhibition studies [2] [3] |
| Suc-Ala-Ala-Pro-Leu-pNA [5] | 70968-04-6 | 590.63 g/mol | C₂₇H₃₈N₆O₉ | Human Pancreatic Elastase 2 [5] | Study of elastase specificity and kinetics [5] |
| Suc-Ala-Ala-Ala-pNA [6] | 52299-14-6 | 451.43 g/mol | C₁₉H₂₅N₅O₈ | Proteases with trypsin-like or elastase-like activity [6] | Protease characterization and inhibitor screening [6] |
The following protocol is adapted from multiple sources focusing on the use of Suc-Ala-Glu-Pro-Phe-pNA for screening Pin1 inhibitors [2] [3]. The same workflow can be applied to other enzyme-substrate pairs with appropriate buffer and substrate optimization.
The diagram below illustrates the key steps in the HTS workflow for identifying enzyme inhibitors.
Km of related substrates [1].% Inhibition = [1 - (V₀(sample) / V₀(negative control))] × 100.Suc-Ala-Ala-Pro-Phe-pNA is famously employed in an uncoupled, protease-free assay for PPIases like FKBPs and cyclophilins [4]. This assay exploits the fact that the cis isomer of the substrate is cleaved much more rapidly by chymotrypsin than the trans isomer.
The following diagram outlines the logical sequence of this coupled-enzyme assay principle.
In HTS, robust data analysis is critical for identifying high-quality hits.
Z' = 1 - [3*(σₚ + σₙ) / |μₚ - μₙ|], where σ and μ are the standard deviation and mean of the positive (p) and negative (n) controls.Table 2: Common Issues and Solutions in HTS Assays with pNA Substrates
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low Signal-to-Noise | Substrate concentration too low; enzyme activity low. | Increase substrate concentration up to Km value; use fresh enzyme aliquots. |
| High Background | Non-enzymatic hydrolysis of substrate; compound interference. | Prepare substrate solution fresh; use a lower assay temperature; include compound-only controls. |
| Poor Z'-Factor | High well-to-well variability; inadequate controls. | Check pipette calibration; ensure homogeneous reagent mixing; use fresh control solutions. |
| Non-Linear Kinetics | Enzyme instability; substrate depletion. | Shorten measurement time; reduce enzyme concentration; ensure substrate is in excess. |
The Suc-AA-Pro-X-pNA family of chromogenic substrates provides a versatile and reliable foundation for high-throughput screening campaigns targeting proteases and PPIases. While the specific substrate this compound was not found, the well-documented protocols for close analogs like Suc-Ala-Ala-Pro-Phe-pNA and Suc-Ala-Glu-Pro-Phe-pNA offer a direct and transferable roadmap. By following the detailed application notes and protocols outlined above, researchers can effectively leverage these tools to discover and characterize novel modulators of these important enzymatic targets.
Low absorbance at 405 nm directly indicates low release of the p-nitroaniline (pNA) chromophore. This guide systematically addresses the most common causes.
| Possible Cause | Diagnostic Questions / Checks | Proposed Solution |
|---|---|---|
| Substrate Solubility & Integrity | Is the substrate fully dissolved? Check solution clarity. Is it stored correctly (e.g., at -20°C, desiccated)? Confirm fresh preparation in recommended buffer (e.g., DMSO). | Ensure fresh dissolution in appropriate solvent (e.g., DMSO per supplier specs). Aliquot to avoid freeze-thaw cycles [1] [2]. |
| Enzyme Activity & Specificity | Is the target enzyme active? Verify with a positive control substrate. Does the enzyme effectively recognize the -Pro-Gly-pNA sequence? | Include a positive control (known enzyme + control substrate). Research if target enzyme prefers a different residue (e.g., -Leu- or -Phe- instead of -Gly-) [1] [2]. |
| Instrumentation Issues | Is the spectrophotometer calibrated for 405 nm? Is the pathlength correct? Are the cuvettes clean? | Perform a instrument blank measurement. Verify wavelength accuracy and cuvette cleanliness. |
| Reaction Conditions | Is the pH of the buffer optimal for your specific enzyme? Is the reaction temperature controlled? Could enzyme inhibitors be present? | Optimize pH and temperature conditions specific to the enzyme. Ensure reaction components are not contaminated. |
Here is a detailed methodology to pinpoint the issue, based on standard enzymatic assay practices and insights from the literature [2].
1. Verify Substrate Integrity - Preparation: Freshly prepare a stock solution of Suc-Ala-Ala-Pro-Gly-pNA in high-purity DMSO. Ensure the solution is clear and colorless. - Positive Control Test: Use this stock to test with a known, active preparation of a protease that is documented to cleave this specific sequence or a very similar one (e.g., a related elastase). A significant absorbance increase confirms the substrate is viable.
2. Confirm Enzyme Activity - Control Assay: Perform a parallel assay using a commercially available, validated chromogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA for chymotrypsin-like activity [2]) with your enzyme preparation. A strong signal with the control substrate, but not with yours, indicates an issue with enzyme specificity towards your target substrate.
3. Optimize Reaction Conditions - Pilot Experiment: If the above steps are inconclusive, set up a matrix of small-scale reactions to test different: - Buffer pH values (e.g., pH 7.5 to 10.5). - Temperatures (e.g., 25°C, 30°C, 37°C). - Substrate concentrations to rule out saturation effects. - Monitor the initial rate of absorbance change to identify the optimal conditions.
This systematic workflow for diagnosis and optimization can be visualized in the following diagram:
Q: What are common solubility issues with peptide-pNA substrates like Suc-Ala-Ala-Pro-Gly-pNA? A: These substrates are often challenging to dissolve in aqueous buffers. The general approach is to first dissolve them in a small volume of a strong, pure solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution, which is then diluted to the working concentration in an aqueous assay buffer.
Q: How do I prepare a stock solution if the substrate won't dissolve? A: If you encounter difficulties, follow this protocol:
Q: The solution is cloudy after dilution. What should I do? A: Cloudiness indicates precipitation. You can:
The table below summarizes solubility information for other Suc-XXX-pNA substrates, which can inform your experiments with this compound.
| Substrate Name | CAS Number | Molecular Weight | Recommended Solvents & Concentrations |
|---|
| Suc-Ala-Ala-Ala-pNA [2] [1] | 52299-14-6 | 451.43 g/mol | DMF: 3 mg/ml [1] DMSO: 5 mg/ml [1] PBS (pH 7.2): 0.3 mg/ml [1] Ethanol: Slightly soluble [1] | | Suc-Ala-Ala-Pro-Leu-pNA [3] | 70968-04-6 | 590.63 g/mol | Information not available in search results | | Suc-Ala-Ala-Pro-Glu-pNA [4] | Not specified | (Formula: C26H34N6O11) | Information not available in search results | | Suc-Ala-Ala-Pro-Lys-pNA [5] | 108929-39-1 | 605.64 g/mol | Information not available in search results |
This is a general protocol for a colorimetric enzyme activity assay, adapted from the principles found in the search results [2] [6].
Preparation of Substrate Stock Solution:
Preparation of Assay Buffer:
Running the Assay:
Data Collection:
The following diagram outlines a logical, step-by-step process to address solubility issues with your substrate.
Since data on this compound is unavailable, its solubility will be influenced by its unique amino acid sequence.
Q1: What is the typical molecular weight for calculating molar concentration? For accurate molarity calculations, use the molecular weight provided by the manufacturer's Certificate of Analysis (CoA) for your specific lot. If unavailable, the theoretical molecular weights of common substrates can be used as a guide. Note that the weight for Suc-Ala-Ala-Pro-Gly-pNA was not found, but here are examples of similar compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Suc-Ala-Ala-Pro-Glu-pNA | 108929-37-9 | C₂₆H₃₄N₆O₁₁ | 606.58 [1] |
| Suc-Ala-Ala-Pro-Leu-pNA | 70968-04-6 | C₂₇H₃₈N₆O₉ | 590.63 [2] |
| Suc-Ala-Glu-Pro-Phe-pNA | 128802-76-6 | C₃₂H₃₈N₆O₁₁ | 682.68 [3] [4] |
Q2: Which solvent should I use to prepare the stock solution? These substrates are typically soluble in Dimethyl Sulfoxide (DMSO) or deionized water. DMSO is a common choice for preparing high-concentration stock solutions (e.g., 10-100 mM) due to its excellent solubilizing properties. A recommended starting point is to use anhydrous DMSO to minimize hydrolysis during storage [3] [4].
Q3: What are the best practices for storage? To ensure stability:
The following workflow outlines the general procedure for preparing a stock solution of a peptide-pNA substrate.
Detailed Method:
| Problem | Possible Cause | Solution |
|---|
| Unexpectedly low absorbance after cleavage | • Substrate solution degraded due to improper storage • Incorrect concentration due to calculation error | • Prepare a fresh aliquot of stock solution. • Double-check molecular weight and calculations. | | Substrate does not fully dissolve | • Poor solvent choice • Concentration too high | • Use anhydrous DMSO for better solubility. • Prepare a more dilute stock solution. | | High background signal (no enzyme control) | • Spontaneous hydrolysis of substrate • Contaminated solvent or equipment | • Ensure solvent is anhydrous and pH is appropriate. • Use fresh, high-purity solvents and clean labware. |
This diagram illustrates how the prepared stock solution is typically used in an activity assay for an enzyme like Pin1 or a glutamyl endopeptidase.
While not specific to the Gly variant, the safety data for SUC-ALA-ALA-PRO-LYS-PNA provides a standard baseline for handling this family of compounds [1]. The table below summarizes the key recommendations.
| Aspect | Recommendation |
|---|---|
| Safe Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place [1]. |
| Safe Handling | Handle in a well-ventilated place. Avoid dust formation and contact with skin and eyes. Use personal protective equipment, including gloves and safety goggles [1]. |
| General Stability | The related compound Suc-Ala-Ala-Pro-Leu-pNA is recommended for storage at -20°C [2]. |
Although direct data is unavailable, search results show how these substrates are used, which can inform stability troubleshooting. One study used immobilized substrates like CLEAR-Gly-suc-Ala-Ala-Pro-Val-pNA for colorimetric detection of human neutrophil elastase in wound fluid research [3]. The key to the assay is the enzyme-catalyzed release of the chromophore para-nitroaniline (pNA).
If your users are experiencing issues like reduced signal or slow reaction kinetics, the following workflow can help systematically identify the cause. This diagram outlines the logical troubleshooting process:
You can adapt the following methodology from published research to help users create their own stability verification data [3].
Objective: To determine the functional stability of Suc-Ala-Ala-Pro-Gly-pNA under local storage conditions.
Materials:
Method:
Based on the gathered information, here are the core points to emphasize:
This type of assay detects enzyme activity by measuring the release of p-nitroaniline (pNA), which produces a yellow color. Background noise can stem from multiple sources, which are summarized in the table below.
| Noise Category | Specific Examples / Causes | Impact on Assay |
|---|---|---|
| Non-Enzymatic Hydrolysis | Spontaneous breakdown of substrate [1]. | Increases background absorbance, leading to overestimation of enzyme activity. |
| Impurities & Interfering Substances | Contaminants in chemical reagents, buffers, or sample components [2]. | Can cause unexpected color development or quenching. |
| Instrument-Related Issues | Dirty cuvettes, unstable light sources, or electronic detector noise [3] [4]. | Introduces drift and variability, reducing the accuracy of low-signal measurements. |
| Particulate Matter | Undissolved substrate or precipitates in the solution [2]. | Light scattering, which increases the measured absorbance. |
Here are solutions to common problems, framed as a Technical Support FAQ.
FAQ 1: My assay has a high background absorbance even without adding the enzyme. What could be the cause?
This typically indicates that your substrate is degrading before the assay begins.
FAQ 2: The signal-to-noise ratio (SNR) in my results is poor. How can I improve it?
Improving SNR is a balance between maximizing your signal and minimizing noise.
FAQ 3: I suspect my reagents or samples are causing interference. How can I test for this?
Interference can be tricky, but a systematic approach can identify the culprit.
Here is a detailed workflow you can follow to diagnose and reduce background noise.
Step 1: Preparation of Fresh Reagents
Step 2: Execute a No-Enzyme Blank
Step 3: Identify the Problem Component
Step 4: Optimize and Verify
Since specific data for Suc-Ala-Ala-Pro-Gly-pNA is not available, the optimal conditions must be determined empirically. The following workflow outlines a standard experimental process for characterizing a peptide substrate, which you can adapt for your specific needs.
The table below details the methodology that corresponds to the workflow above.
| Experimental Step | Protocol Description | Key Parameters to Measure |
|---|---|---|
| Establish a Standard Assay | Dilute the peptide substrate (Suc-AAPG-pNA) and the target enzyme in a suitable reaction buffer. Initiate the reaction by adding enzyme and monitor the increase in absorbance at 405 nm over time [1]. | Initial reaction velocity (V₀); Absorbance change per minute (ΔA/min). |
| pH Profile | Perform the standard assay across a range of pH values (e.g., pH 6.0 to 10.0) using different buffer systems. Keep the temperature constant. | V₀ at each pH; Plot V₀ vs. pH to identify the optimum. |
| Temperature Profile | Perform the standard assay across a range of temperatures (e.g., 25°C to 45°C) while keeping the pH at the previously identified optimum. | V₀ at each temperature; Plot V₀ vs. temperature to identify the optimum. |
Here are some common issues and solutions that could be included in your technical support center.
Q: I am observing very low or no enzymatic activity with my substrate. What could be wrong?
Q: My absorbance readings are unstable or decreasing over time.
Q: How should I store the this compound substrate?
To find the specific data you need, I suggest these approaches:
| Problem Phenomenon | Potential Causes | Recommended Solutions & Investigation Steps |
|---|
| Unexpectedly High/Low Activity | 1. Nonspecific hydrolysis. 2. Substrate degradation. 3. Contaminating enzymes in sample. | 1. Run a substrate-only control (no enzyme) to check for instability. 2. Run an enzyme-only control (no substrate) to check for background signals. 3. Use a fresh substrate solution and check its purity [1]. | | Poor Inhibition Results | 1. Inhibitor is not specific for the target enzyme. 2. Substrate stereochemistry favors a different enzyme. | 1. Profile inhibitor against other related enzymes (e.g., trypsin, chymotrypsin) to check specificity. 2. Consider using a substrate with a more specific cleavage site (e.g., Suc-Ala-Ala-Pro-Val-pNA for HNE or Suc-Ala-Ala-Pro-Arg-pNA for trypsin-like enzymes) [1] [2]. | | Low Signal or Poor Detection | 1. Low substrate conversion. 2. Substrate or product adsorption to surfaces. | 1. Optimize enzyme and substrate concentrations; ensure proper assay buffer and pH. 2. For solid-phase assays, add a spacer (e.g., Gly, di-Gly) between the substrate and solid support to reduce steric hindrance [1]. | | Irreproducible Results (High Variance) | 1. Inconsistent mixing in solid-liquid interface assays. 2. Uneven substrate coating on surfaces. | 1. Standardize mixing speed and duration. 2. Validate the substrate immobilization or coating protocol to ensure consistency across runs [1]. |
For a structured approach to diagnosing interference, you can follow this workflow. The diagram below outlines the key decision points.
Here are the detailed methodologies for the key experiments cited in the guide.
This protocol is adapted from studies detecting Human Neutrophil Elastase (HNE) and is useful for assessing interference in heterogeneous systems (e.g., coated plates or resin beads) [1].
This is a fundamental solution-phase experiment to determine if your inhibitor's failure is due to non-specific enzyme activity.
The core of the issue often lies in the substrate's amino acid sequence, particularly the P1 position (the residue preceding the cleavage site).
The table below summarizes quantitative data and handling precautions for a similar peptide substrate [1].
| Property / Aspect | Specification / Precaution |
|---|---|
| Relevant Identified Uses | For R&D use only. Not for medicinal, household, or other uses. [1] |
| Physical State & Appearance | No data available [1] |
| Storage Condition | Store the container tightly closed in a dry, cool, and well-ventilated place. [1] |
| Solubility | No data available for Suc-ALA-ALA-PRO-LYS-PNA. Suc-Ala-Ala-Pro-Phe-pNA is soluble in DMF (25 mg/mL). [1] [2] |
| Personal Protective Equipment (PPE) | • Eye/Face Protection: Tightly fitting safety goggles. • Skin Protection: Fire/flame-resistant, impervious clothing and chemical-impermeable gloves. • Respiratory Protection: Use a full-face respirator if exposure limits are unknown or symptoms are experienced. [1] |
Q1: What are the basic precautions for handling this compound? Always handle the material in a well-ventilated place. Avoid contact with skin and eyes, and avoid forming dust and aerosols. Use non-sparking tools and be aware of potential electrostatic discharge. Wear suitable protective clothing, including gloves and safety goggles [1].
Q2: How should I store this substrate? The container should be kept tightly closed in a dry, cool, and well-ventilated place. It should be stored apart from foodstuff containers or incompatible materials [1].
Q3: What should I do if the compound contacts my skin or eyes?
Q4: What is the procedure if the powder is inhaled or ingested?
Q5: What actions should be taken in case of a spill? Avoid creating dust. Do not breathe any mist, gas, or vapors. Wear personal protective equipment. Prevent the chemical from entering drains and the environment. Collect the spilled material for disposal using spark-proof tools and place it in a suitable, closed container [1].
Q6: How do I properly dispose of this compound? The material should be disposed of at a licensed chemical destruction plant or by controlled incineration. Do not contaminate water, foodstuffs, feed, or seed through storage or disposal practices [1].
For your experimental protocols, you can integrate the following safety workflow. This diagram outlines the key stages for safely handling the compound in the lab.
It is crucial to note that the available SDS explicitly states "no data available" for many hazard classifications, including acute toxicity, skin/eye irritation, and carcinogenicity [1]. This lack of data means the potential hazards are not fully characterized.
Although your specific compound is not listed, several closely related succinyl-ala-ala-pro-*-pNA substrates are mentioned. The storage recommendations for these analogs are highly consistent, as summarized in the table below.
| Compound Name | CAS Number | Recommended Storage | Source |
|---|---|---|---|
| Suc-Ala-Ala-Pro-Leu-pNA | 70968-04-6 | 20°C [1] | |
| Suc-Ala-Ala-Pro-Phe-pNA | 70967-97-4 | -20°C [2] | |
| Suc-Ala-Pro-Ala-pNA | 72682-79-2 | -20°C [3] | |
| Suc-Ala-Glu-Pro-Phe-pNA | 128802-76-6 | Research Use Only (RUO); specific temp. not stated [4] |
Key Recommendations for Handling:
For critical, long-term projects, empirically verifying the stability of your specific stock is the best practice. Here is a suggested protocol to establish your own storage conditions.
Methodology:
| Problem | Potential Cause | Solution |
|---|---|---|
| Unexpectedly low enzyme activity | Substrate degradation due to improper storage or repeated freeze-thaw cycles. | Use fresh aliquots; verify storage temperature; confirm preparation date. |
| Poor solubility in assay buffer | Precipitation of the substrate upon dilution from a concentrated stock. | Ensure the stock is fully dissolved in a pure organic solvent like DMSO first. |
| High background absorbance | Partial degradation of the substrate, leading to pre-release of the chromophore (p-nitroaniline). | Prepare a new stock solution; check the absorbance of the substrate solution before adding the enzyme. |
The table below summarizes the experimental data for various elastase substrates found in the search results. The P1 residue (the amino acid preceding the cleavage site) is a primary determinant of substrate efficiency [1].
| Substrate | P1 Residue | Elastase Type | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference / Source |
|---|---|---|---|---|---|
| Suc-Ala-Ala-Pro-Abu-pNA | Aminobutyric Acid (Abu) | Porcine Pancreatic | 30 | 351,000 | [2] |
| Suc-Ala-Ala-Pro-Abu-pNA | Aminobutyric Acid (Abu) | Rat Pancreatic | 100 | 35,000 | [2] |
| Suc-Ala-Ala-Pro-Val-pNA | Valine (Val) | Human Neutrophil | Not Specified | Not Specified | [3] |
| Suc-Ala-Ala-Pro-Ala-pNA | Alanine (Ala) | Human Neutrophil | Not Specified | Not Specified | [3] |
| Suc-Ala-Ala-Pro-Leu-pNA | Leucine (Leu) | Human Pancreatic | Not Specified | Not Specified | [4] |
| MEHVVY | Valine (Val) | Engineered H57A Elastase | Not Specified | 2,800 | [1] |
> Note on Suc-Ala-Ala-Pro-Gly-pNA: The absence of data for the Gly-containing substrate is likely significant. A QSAR study indicates that the contribution of amino acid side chains to reaction constants is additive [5]. Glycine, with its small hydrogen side chain, would offer minimal interaction with the enzyme's S1 binding pocket, likely resulting in very low affinity and catalytic efficiency compared to substrates with larger aliphatic or hydrophobic P1 residues like Abu, Val, or Ala.
The following are standard methodologies used to generate the kinetic data for chromogenic substrates like those in the table.
This protocol is used to determine kinetic constants (Km and kcat) and is based on the general principles described in the research [5] [2].
Solution Preparation:
Enzymatic Reaction:
Real-Time Measurement:
Data Analysis:
This approach, used for applications like wound fluid monitoring, differs significantly from solution-phase kinetics [3].
Substrate Immobilization:
Solid-Liquid Phase Reaction:
Measurement and Challenges:
The following diagrams illustrate the core concepts of the colorimetric assay and the two main experimental approaches.
Based on the search results, the primary alternative substrates discussed are variations in the P1 position (the amino acid preceding the cleavage site). The table below summarizes the key alternatives identified.
| Substrate | P1 Residue | Key Characteristics / Context | Primary Source |
|---|---|---|---|
| Suc-Ala-Ala-Pro-Gly-pNA | Glycine | Presumed reference standard. | User query context. |
| Suc-Ala-Ala-Pro-Val-pNA | Valine | Common solution-phase substrate; used to validate solid-phase assay performance [1]. | [1] [2] |
| Suc-Ala-Ala-Pro-Ala-pNA | Alanine | Used in comparative studies with Valine-containing substrate [1]. | [1] [2] |
A critical advancement in this area involves immobilizing these peptides onto a solid support. One research approach covalently attached substrates like Suc-Ala-Ala-Pro-Val-pNA to glycine-cross-linked ethoxylate acrylate resin (Gly-CLEAR) using a carbodiimide reaction [1] [2]. This solid-phase system is designed to detect HNE in chronic wound fluid, where the enzyme degrades the immobilized substrate, releasing a yellow chromophore (p-nitroaniline, pNA) for colorimetric detection [2].
The following diagram and protocol outline the method for detecting HNE using immobilized peptide substrates, as described in the research.
Detailed Experimental Steps [1] [2]:
The research indicates that while the solid-phase system successfully detects HNE activity, its performance differs from solution-phase assays. A notable finding is that with larger amounts of immobilized substrate (~20 mg), the release of pNA into the supernatant was less than expected. This was attributed to HNE diffusing into the immobilized resin matrix, where the released pNA may be trapped rather than freely released [2]. This highlights a critical consideration when developing or comparing solid-phase assays.
The search results I obtained did not contain a comprehensive quantitative comparison table with parameters like Km or kcat for these substrates. The available literature primarily confirms that Suc-Ala-Ala-Pro-Val-pNA is a recognized and effective substrate for HNE, and that moving the assay to a solid-phase format is an active area of development for applications like wound diagnostics.
The following table summarizes the key characteristics of the well-documented substrate, Suc-Ala-Ala-Pro-Phe-pNA [1] [2]:
| Characteristic | Description |
|---|---|
| Full Name | N-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Phenylalanine (p)-Nitroanilide |
| Common Abbreviations | Suc-AAPF-pNA, SAAPNA [1] [2] |
| CAS Number | 70967-97-4 [1] [2] |
| Molecular Formula | C₃₀H₃₆N₆O₉ [1] [2] |
| Molecular Weight | 624.64 g/mol [1] [2] |
| Physical Form | White to off-white solid [2] |
| Solubility | Soluble in DMF (25 mg/mL) [1] [2] |
| Primary Applications | Substrate for serine proteases like cathepsin G [1] and α-chymotrypsin [3]. |
| Key Kinetic Parameter | Km for cathepsin G = 1.7 mM [1] |
The core difference between the two peptides lies in a single amino acid, which dictates their enzyme specificity.
The following diagram illustrates how this structural difference determines the experimental outcome:
This chromogenic substrate releases yellow (p)-nitroaniline (pNA) upon enzymatic hydrolysis, which can be monitored spectrophotometrically at 410 nm [1] [3]. Below is a generalized experimental workflow for its use.
Key Considerations for the Protocol:
The choice between these substrates is not a matter of performance but of specific application.
Once you gather the data, you can organize it using the following frameworks.
You should aim to populate a table with the following columns for Suc-Ala-Ala-Pro-Gly-pNA and its alternatives. The key parameters to compare are:
| Substrate | Enzyme | k₍cat₎ (s⁻¹) | K₍m₎ (μM) | k₍cat₎/K₍m₎ (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|---|
| This compound | e.g., Elastase | [Value] | [Value] | [Value] | [Citation] |
| Suc-Ala-Ala-Pro-Leu-pNA [1] | e.g., Elastase | ||||
| Suc-Ala-Ala-Pro-Phe-pNA [2] | e.g., Elastase | ||||
| Suc-Ala-Ala-Ala-pNA | e.g., Elastase |
The experimental methodology for obtaining the data in the table above is typically based on a continuous spectrophotometric assay. Here is a generalized protocol:
To fulfill your request for Graphviz diagrams, here are two relevant visualizations that can be included in your guide. The DOT code is provided for your use.
This diagram illustrates the logical workflow of the experimental protocol described above.
This diagram outlines the decision-making process for interpreting a substrate specificity profile, which is central to your guide's objective.
The core function of Suc-Ala-Ala-Pro-Gly-pNA and the related substrates is to act as chromogenic probes for enzyme activity. They release a yellow-colored compound (p-nitroaniline) upon enzymatic cleavage, which can be measured at 405 nm [1] [2].
The key difference lies in the amino acid sequence, which determines enzyme specificity. The table below summarizes the substrates mentioned in the search results:
| Substrate Name | Specific Target Enzyme | Key Characteristics | Molecular Weight | Storage |
|---|---|---|---|---|
| This compound | Pancreatic Elastase [1] | - | 534.53 [1] | -20°C [1] |
| Suc-Ala-Ala-Pro-Leu-pNA | Human Pancreatic Elastase 2 [3] | Used to study substrate specificity [3] | 590.63 [3] | 20°C [3] |
| Suc-Gly-Pro-pNA | Prolyl Oligopeptidase (POP) [4] | Used in kinetic studies and inhibitor characterization [4] | 392.36 [4] | -20°C [4] |
| Suc-Ala-Glu-Pro-Phe-pNA | Peptidyl Prolyl Isomerase Pin1 [5] [2] | Chromogenic substrate for an isomerase, not a protease [5] | 682.68 [5] [2] | -20°C [5] |
While the search results do not contain a specific protocol for this compound, they reference methodologies for similar substrates. The following workflow visualizes a general experimental setup for these assays, synthesized from the search results [6]:
A typical protocol, as referenced for the substrate Suc-AAPF-pNA with the enzyme α-chymotrypsin, involves these key steps [6]:
To create a comprehensive performance comparison, you may need to consult specialized scientific literature. Here are some practical steps you can take:
Since a ready-made analysis is not available, you will likely need to develop the cost-effectiveness comparison yourself. Here is a structured approach based on standard practices in the field:
Identify Alternatives: First, define the scope of your comparison. Alternatives could include:
Gather Cost and Performance Data: You will need to collect the following data for Suc-Ala-Ala-Pro-Gly-pNA and each alternative:
Structure Your Comparison: With the data collected, you can create a structured comparison. The table below outlines the key parameters you should aim to populate.
| Parameter | This compound | Alternative A (e.g., Suc-Ala-Ala-Pro-Leu-pNA) | Alternative B (e.g., Fluorescent Substrate) |
|---|---|---|---|
| Supplier Catalog Price | Data required | Data required | Data required |
| Purity | Data required | Data required | Data required |
| Specific Activity | Data required | Data required | Data required |
| (K_m) (mM) | Data required | Data required | Data required |
| (k_{cat}) (s⁻¹) | Data required | Data required | Data required |
| Optimal Assay Conditions | Data required | Data required | Data required |
To populate the table above, you can refer to or establish standard experimental protocols. Here is a generalized workflow for characterizing a peptide-pNA substrate, which you can adapt for each compound in your comparison.
Standard Workflow for Characterizing a Peptide-pNA Substrate
Key Steps Explained:
The table below lists several Suc-XXX-pNA substrates found in search results. These share structural similarities with Suc-Ala-Ala-Pro-Gly-pNA but have different sequences and applications.
| Product Name | CAS Number | Molecular Formula | Molecular Weight | Reported Applications |
|---|---|---|---|---|
| Suc-Ala-Ala-Pro-Phe-pNA [1] [2] | 70967-97-4 | C30H36N6O9 | 624.64 g/mol [1] | Substrate for chymotrypsin, human pancreatic elastase, cathepsin G, chymase, and PPIases (FKBPs, cyclophilins) [2]. |
| Suc-Ala-Glu-Pro-Phe-pNA [3] [4] | 128802-76-6 | C32H38N6O11 | 682.68 g/mol [3] | Chromogenic substrate for proteases and the peptidylprolyl isomerase Pin1 [3] [4]. |
| Suc-Ala-Ala-Pro-Leu-pNA [5] | 70968-04-6 | C27H38N6O9 | 590.63 g/mol [5] | Used in studies on human pancreatic elastase 2 specificity [5]. |
| N-Succinyl-L-Phenylalanine-p-nitroanilide [1] | 2440-62-2 | C19H19N3O6 | 385.37 g/mol [1] | General protease substrate [1]. |
Since the specific data you need is not available, here is a general experimental framework that researchers use to assess lot-to-lot variability, which you can adapt for your product.
The following diagram illustrates the logical workflow for conducting this assessment: